2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide 2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639830
InChI: InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)17-13(18)10-19-5/h6-9H,10H2,1-5H3,(H,17,18)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC
Molecular Formula: C15H22BNO4
Molecular Weight: 291.15 g/mol

2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC13639830

Molecular Formula: C15H22BNO4

Molecular Weight: 291.15 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide -

Specification

Molecular Formula C15H22BNO4
Molecular Weight 291.15 g/mol
IUPAC Name 2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)17-13(18)10-19-5/h6-9H,10H2,1-5H3,(H,17,18)
Standard InChI Key ONABTWRUMUAVAF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, reflecting its acetamide backbone, methoxy substituent, and boronic ester moiety . Common synonyms include:

  • 1036990-20-1 (CAS registry number)

  • SCHEMBL3323634

  • 2-Methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide .

The compound is structurally distinct from its isomer, N-(2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1256360-26-5), which features a meta-substituted boronic ester group .

Molecular Structure and Characterization

The molecule comprises three key functional groups (Fig. 1):

  • Acetamide group (-NHCOCH3_3): Provides hydrogen-bonding capability and influences solubility.

  • Methoxy group (-OCH3_3): Enhances electron density on the aromatic ring.

  • Tetramethyl-1,3,2-dioxaborolane: A boronic ester protecting group that stabilizes the boron atom for use in cross-coupling reactions .

Table 1: Key Identifiers of 2-Methoxy-N-[4-(Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl]Acetamide

PropertyValueSource
CAS Number1036990-20-1
Molecular FormulaC15H22BNO4\text{C}_{15}\text{H}_{22}\text{BNO}_4
Molecular Weight291.15 g/mol
InChI KeyONABTWRUMUAVAF-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC

The 3D conformation remains uncharacterized due to limitations in molecular mechanics force fields (MMFF94s) for boron-containing compounds .

Physicochemical Properties

Experimental data on melting/boiling points and solubility are unavailable. Computed properties include:

  • LogP: 2.025 (indicating moderate lipophilicity) .

  • Polar Surface Area (PSA): 56.79 Ų, suggesting potential membrane permeability .

Exposure RouteFirst Aid Measures
Skin ContactWash with water for 15 minutes; remove contaminated clothing .
Eye ContactFlush eyes with water; seek medical attention if irritation persists .
InhalationMove to fresh air; administer oxygen if necessary .

Regulatory and Environmental Considerations

  • HS Code: 2934999090 (other heterocyclic compounds) .

  • Disposal: Classify as hazardous waste; incinerate in approved facilities .

Related Compounds and Structural Isomers

The meta-substituted isomer (CAS 1256360-26-5) shares the same molecular formula but differs in boronic ester placement, potentially altering reactivity and applications .

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